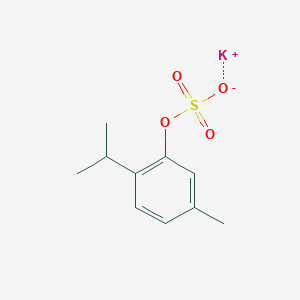![molecular formula C26H19N3 B570417 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- CAS No. 846042-18-0](/img/structure/B570417.png)
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- is a chemical compound with the molecular formula C26H19N3. It is also known as DCzPPy and is a bipolar host material . It has high triplet energy, carrier mobilities, and a deep highest occupied molecular orbital (HOMO) level . It is commonly utilized as a host material in the emissive layer of organic light-emitting diodes (OLEDs) devices .
Synthesis Analysis
The synthesis of new 9-ethyl carbazole derivatives has been achieved by the reaction of compound (1) with acetyl chloride in the presence of aluminum chloride to give compound (2). Reaction of compound (2) with appropriate aromatic aldehyde yielded 3- (3-Phenyl-1-Oxy propen-1-yl)9-Ethyl carbazole (3a-3h). The reaction of (3) with hydrazine hydrate gave 3- (5-aryl-4, 5-Dihydro-3-pyrozolyl)9-Ethyl carbazole (4a-4h). Also, compound (3) reacted with phenyl hydrazine gave 3- (1-phenyl-5-aryl-4-pyrozoline-3-yl)9-Ethyl carbazole (5a-5h). The reaction of compound (3) with guanidine carbonate in the presence of NaOH (40%) gave the 3- (2-amino-6-aryl-4-pyrimidinyl)9-Ethyl carbazole (6a-6h) .Molecular Structure Analysis
The molecular structure of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- has been confirmed by TLC, FT-IR, and some of them 1 H-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- include reactions with acetyl chloride, aromatic aldehyde, hydrazine hydrate, phenyl hydrazine, and guanidine carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- include high triplet energy, carrier mobilities, and a deep highest occupied molecular orbital (HOMO) level . Its molecular weight is 373.459.Mécanisme D'action
Propriétés
IUPAC Name |
3,6-bis(2-pyridin-4-ylethenyl)-9H-carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h1-18,29H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNNQOFEVUUCBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C=CC5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-bis(2-pyridin-4-ylethenyl)-9H-carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)




